4-Chlorooxepino[2,3-B]quinoxaline
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Overview
Description
4-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that features a unique structure combining a quinoxaline core with an oxepine ring and a chlorine substituent. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities. The presence of the chlorine atom and the oxepine ring in its structure potentially enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitrobenzaldehyde with o-phenylenediamine, followed by cyclization and dehydrogenation steps. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the final product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino-substituted quinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
4-Chlorooxepino[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of optoelectronic materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a simpler structure.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity.
Benzimidazo[2’,1’2,3]thiazolo[4,5-b]quinoxaline: Exhibits antifungal properties
Uniqueness
4-Chlorooxepino[2,3-B]quinoxaline is unique due to the presence of the oxepine ring and the chlorine substituent, which enhance its reactivity and biological activity compared to other quinoxaline derivatives.
Properties
CAS No. |
62911-92-6 |
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Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-16-12-11(7-8)14-9-3-1-2-4-10(9)15-12/h1-7H |
InChI Key |
DVAVXAMFIBPQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=COC3=N2)Cl |
Origin of Product |
United States |
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